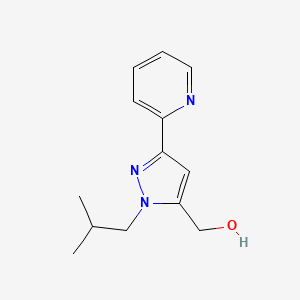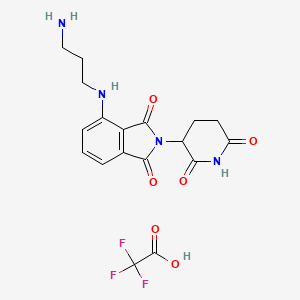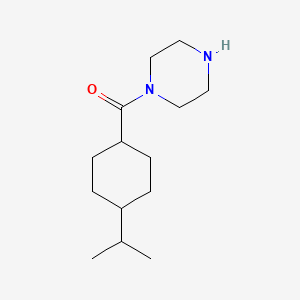
(4-Isopropylcyclohexyl)(piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropylcyclohexyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-inflammatory properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylcyclohexyl)(piperazin-1-yl)methanone typically involves the reaction of 4-isopropylcyclohexanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-isopropylcyclohexanone and piperazine.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) or a base (e.g., sodium hydroxide) is used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) and may require an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality.
化学反应分析
Types of Reactions
(4-Isopropylcyclohexyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(4-Isopropylcyclohexyl)(piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antipsychotic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Isopropylcyclohexyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions.
相似化合物的比较
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects.
Phenyl(piperazin-1-yl)methanone: Identified as a reversible monoacylglycerol lipase (MAGL) inhibitor.
1-(Cyclopropylcarbonyl)piperazine: Used in various chemical and pharmaceutical applications.
Uniqueness
(4-Isopropylcyclohexyl)(piperazin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities. Its isopropylcyclohexyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
属性
分子式 |
C14H26N2O |
|---|---|
分子量 |
238.37 g/mol |
IUPAC 名称 |
piperazin-1-yl-(4-propan-2-ylcyclohexyl)methanone |
InChI |
InChI=1S/C14H26N2O/c1-11(2)12-3-5-13(6-4-12)14(17)16-9-7-15-8-10-16/h11-13,15H,3-10H2,1-2H3 |
InChI 键 |
IHBAZGRSWVSZJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)C(=O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
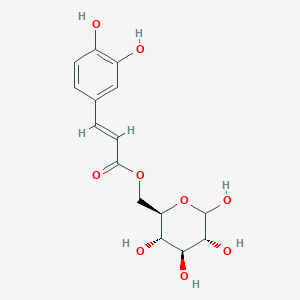


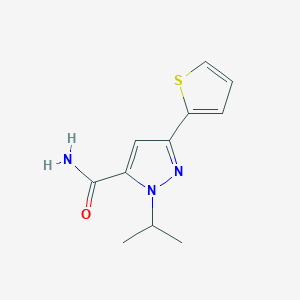
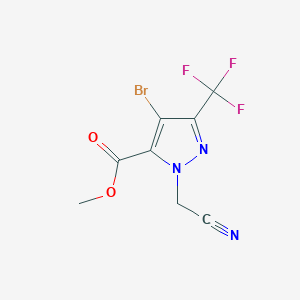



![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)


